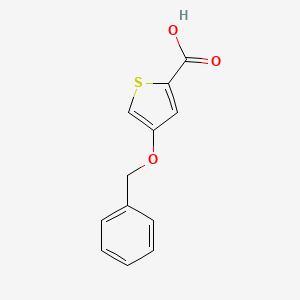

4-(Benzyloxy)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The benzyloxy group attached to the thiophene ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting a thiophene derivative with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Halides, alkoxides, bases (NaH, K2CO3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted thiophene derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(Benzyloxy)thiophene-2-carboxylic acid serves as a crucial intermediate in synthesizing novel pharmaceuticals. Research indicates its potential in developing targeted therapies for various diseases, including cancer. For instance, compounds derived from this acid have been investigated for their ability to induce apoptosis in cancer cells by modulating gene expression related to apoptotic pathways .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its incorporation into these devices can enhance energy efficiency, making it a valuable material in the electronics industry .

Material Science

In material science, this compound is explored for developing advanced materials with specific thermal and mechanical properties. These materials can be beneficial for industries such as aerospace and automotive, where performance under varied conditions is critical .

Biochemical Research

This compound is utilized in studies investigating enzyme interactions and metabolic pathways. Its ability to modulate biological activity positions it as a candidate for further exploration in therapeutic contexts, including antimicrobial and anti-inflammatory applications .

Data Table: Applications Overview

Case Study 1: Anti-Cancer Applications

In a study published in PLoS ONE, researchers explored the effects of benzene-poly-carboxylic acid complexes on human breast cancer cells. The findings indicated that these compounds could induce apoptosis through activation of pro-apoptotic genes while inhibiting anti-apoptotic genes. This highlights the potential of thiophene derivatives like this compound as effective agents in cancer therapy .

Case Study 2: Organic Electronics

Research conducted on the integration of thiophene derivatives into OLEDs demonstrated significant improvements in efficiency and stability compared to traditional materials. The unique electronic characteristics of compounds like this compound contribute to better charge transport properties, making them ideal candidates for next-generation electronic devices .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- Thiophene-2-carboxylic acid

- 4-Methoxybenzo[b]thiophene-2-carboxylic acid

- Benzo[b]thiophene-2-carboxylic acid

Uniqueness

4-(Benzyloxy)thiophene-2-carboxylic acid is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and potential biological activities compared to other thiophene derivatives .

Actividad Biológica

4-(Benzyloxy)thiophene-2-carboxylic acid is a thiophene derivative notable for its unique structural features, particularly the benzyloxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and applications.

The synthesis of this compound typically involves several key steps, including the formation of the thiophene ring, introduction of the benzyloxy group, and carboxylation.

- Formation of the Thiophene Ring : Achieved through the Paal–Knorr reaction.

- Introduction of the Benzyloxy Group : This is accomplished via nucleophilic substitution using benzyl alcohol.

- Carboxylation : Conducted through a Grignard reaction with carbon dioxide.

These synthetic routes enhance the compound's reactivity and biological potential, making it a valuable scaffold for further modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported in the range of 4 to 16 μg/mL against clinical strains .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Pseudomonas aeruginosa | 4-16 |

| Enterococcus faecalis | 8 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed that it induces cytotoxic effects, particularly in prostate cancer cells (PC3 and DU145). The IC50 values indicated a dose-dependent reduction in cell viability, with PC3 cells being more sensitive than DU145 cells .

| Cell Line | IC50 (μg/mL) | Time (h) |

|---|---|---|

| PC3 | 40.1 ± 7.9 | 24 |

| DU145 | 98.14 ± 48.3 | 24 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound can modulate the activity of enzymes involved in metabolic pathways.

- Signaling Pathways : It influences pathways related to cell growth and apoptosis, potentially through inhibition of signaling molecules like STAT3, which is implicated in cancer progression .

Case Studies

A notable study involved the use of this compound in an experimental model of colitis, where it demonstrated significant anti-inflammatory effects at low doses. This suggests potential therapeutic applications in inflammatory bowel diseases (IBD) .

Propiedades

IUPAC Name |

4-phenylmethoxythiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)11-6-10(8-16-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDOZQBTWSVZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CSC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.